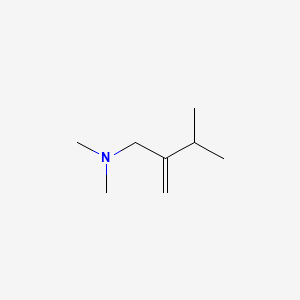
1-BROMOOCTADECANE-D37
Descripción general
Descripción
1-Bromooctadecane-d37, also known as Octadecyl bromide-d37, is a deuterium-labeled compound . It is used as an internal standard for 1-Bromooctadecane . The linear formula of this compound is CD3(CD2)16CD2Br .
Synthesis Analysis
1-Bromooctadecane is synthesized by the reaction of stearyl alcohol with hydrogen bromide . The alcohol is heated to 100°C, dry hydrogen bromide is introduced, and the reaction temperature is maintained at 100-120°C until the solution no longer absorbs hydrogen bromide .Molecular Structure Analysis
The molecular weight of 1-Bromooctadecane-d37 is 370.62 . The SMILES string representation of the molecule is [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br .Chemical Reactions Analysis
1-Bromooctadecane is a reagent in the preparation of branched glycosyl phosphatidyl inositol (GPI) anchors of rat brain Thy-1 .Physical And Chemical Properties Analysis
1-Bromooctadecane-d37 is a solid substance . It has a boiling point of 214-216°C/12 mmHg (lit.) and a melting point of 25-30°C (lit.) . The density of 1-Bromooctadecane-d37 is 1.083 g/mL at 25°C .Aplicaciones Científicas De Investigación
Preparation of Shortened Single-Walled Carbon Nanotubes (s-SWCNTs)
1-Bromooctadecane-d37 is utilized in the preparation of shortened single-walled carbon nanotubes. These modified nanotubes exhibit altered properties and can find applications in various fields, including materials science, electronics, and energy storage .
Bentonite Modifier
This compound serves as a raw material for the preparation of dimethyldistearylammonium bromide , which acts as a bentonite modifier. Bentonite is a type of clay with diverse applications, including in drilling fluids, cosmetics, and pharmaceuticals. The modified bentonite can enhance its properties for specific uses .
Safety and Hazards
In case of fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear . Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides . Avoid contact with skin and eyes, and avoid breathing vapors, mist, or gas .
Direcciones Futuras
Mecanismo De Acción
Target of Action
1-Bromooctadecane-d37 is a deuterium-labeled compound Deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
Deuterium-labeled compounds are known to interact with their targets in a similar manner to their non-deuterated counterparts . The presence of deuterium can affect the metabolic and pharmacokinetic profiles of the drug .
Biochemical Pathways
It’s worth noting that deuterium-labeled compounds are often used in the study of metabolic pathways .
Pharmacokinetics
The substitution of hydrogen atoms with deuterium in a molecule can potentially affect its pharmacokinetic properties . This can include changes in absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the metabolic fate of the parent compound .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of deuterium-labeled compounds .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1-BROMOOCTADECANE-D37 involves the conversion of octadecene-D37 to 1-bromooctadecane-D37 through a series of reactions.", "Starting Materials": [ "Octadecene-D37", "Bromine", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Octadecene-D37 is reacted with bromine in the presence of sulfuric acid to form 1-bromooctadecene-D37.", "Step 2: The 1-bromooctadecene-D37 is then treated with sodium hydroxide to form the corresponding alcohol, 1-octadecanol-D37.", "Step 3: The 1-octadecanol-D37 is then oxidized using hydrogen peroxide in the presence of sulfuric acid to form 1-octadecanone-D37.", "Step 4: Finally, the 1-octadecanone-D37 is treated with hydrogen bromide in the presence of acetic acid to form the desired product, 1-bromooctadecane-D37." ] } | |
Número CAS |
187826-28-4 |
Fórmula molecular |
C18H37Br |
Peso molecular |
370.624 |
Nombre IUPAC |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptatriacontadeuteriooctadecane |
InChI |
InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |
Clave InChI |
WSULSMOGMLRGKU-UQCHHHBTSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCBr |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(R)-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline](/img/structure/B574780.png)
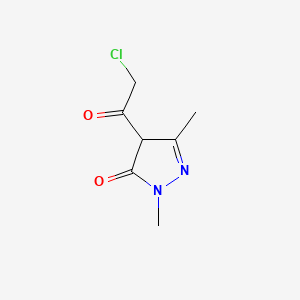
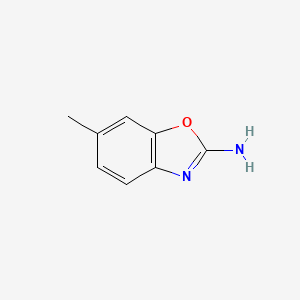
![[(2R)-4-methylpiperazin-2-yl]methanol](/img/structure/B574786.png)
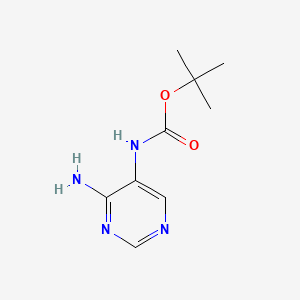

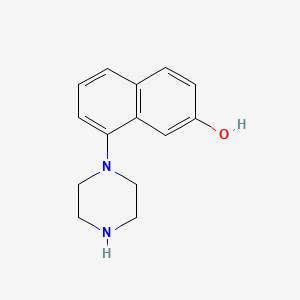
![tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate](/img/structure/B574790.png)
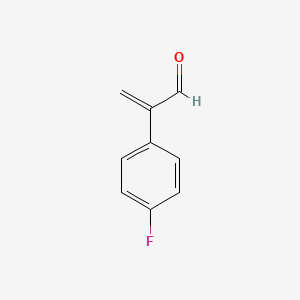
![2-[(2-Aminopropyl)amino]benzoic acid](/img/structure/B574794.png)
